molecular formula C19H19N5O2S3 B2634908 2-((4-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone CAS No. 1021069-65-7

2-((4-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone

Cat. No.: B2634908
CAS No.: 1021069-65-7
M. Wt: 445.57
InChI Key: HEOPXIUMIGUXOR-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, integrating a thiophen-2-yl moiety, a thiazole ring substituted with a sulfur-linked ethanone group, and a piperazine scaffold connected to a pyrimidin-2-yl group. The thiazole-thioether linkage and 2-oxoethyl substituent may influence pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S3/c25-15(16-3-1-10-27-16)13-29-19-22-14(12-28-19)11-17(26)23-6-8-24(9-7-23)18-20-4-2-5-21-18/h1-5,10,12H,6-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOPXIUMIGUXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O2SC_{18}H_{19}N_{5}O_{2}S, with a molecular weight of 373.44 g/mol. The structure features a thiazole ring, a piperazine moiety, and a thiophene group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzothiazole derivatives have shown significant activity against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

CompoundCell LineIC50 (μM)Reference
Benzothiazole DerivativeHCT 1164.363
Thiazole DerivativeMCF7<10

Antimicrobial Activity

Compounds containing thiazole and thiophene rings have also been studied for their antimicrobial properties. A related study found that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .

COX Inhibition

The compound's structure suggests potential as a cyclooxygenase (COX) inhibitor. COX inhibitors are crucial in managing inflammation and pain. Research indicates that derivatives with similar scaffolds show selective inhibition of COX-II over COX-I, which is beneficial for reducing gastrointestinal side effects associated with non-selective NSAIDs .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The thiazole and thiophene moieties can interact with active sites of enzymes like COX, leading to reduced inflammation.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

  • Anticancer Study : A recent investigation into thiazole derivatives demonstrated that specific modifications led to enhanced selectivity and potency against cancer cell lines, showcasing IC50 values significantly lower than traditional chemotherapeutics .
  • Antimicrobial Efficacy : In a series of tests on thiazole-thiophene hybrids, researchers reported promising results against drug-resistant bacterial strains, indicating the potential for developing new antimicrobial agents .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C33H51N9O3C_{33}H_{51}N_9O_3, with a molecular weight of approximately 621.82 g/mol. Its complex structure includes a pyrimidine ring, a piperazine moiety, and thiazole and thiophene components, which contribute to its diverse biological activities.

Antidepressant and Anxiolytic Effects

Research indicates that compounds containing piperazine and pyrimidine derivatives often exhibit antidepressant and anxiolytic properties. The structural similarity of this compound to buspirone, an established anxiolytic, suggests potential efficacy in treating anxiety disorders. Studies have demonstrated that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which is crucial for antidepressant activity .

Antimicrobial Activity

The thiazole and thiophene components are known for their antimicrobial properties. Recent studies have synthesized various thiazole derivatives, showing promising results against multiple bacterial strains. The incorporation of such moieties into the compound may enhance its antibacterial efficacy. For instance, a study evaluated the antimicrobial activity of thiazole derivatives against pathogens like Staphylococcus aureus and Escherichia coli, indicating that structural modifications could lead to improved activity .

Anticancer Potential

Compounds with similar structures have also been investigated for anticancer properties. The presence of the thiazole ring is particularly noteworthy as it has been associated with various anticancer activities in vitro. Research has shown that thiazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit cytotoxic effects against certain cancer lines .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of thiazole-containing compounds and evaluated their biological activities. Among these, derivatives similar to 2-((4-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone exhibited significant antibacterial activity against Mycobacterium tuberculosis. The study highlighted the importance of structural features such as the thiazole ring in enhancing biological activity .

Case Study 2: Drug Development Insights

In another investigation focused on drug development, researchers explored the pharmacokinetics of piperazine derivatives in relation to their therapeutic effects. The findings suggested that modifications to the piperazine moiety could significantly alter bioavailability and efficacy in treating neurological disorders. This case underlines the potential of This compound as a candidate for further development in psychopharmacology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique design shares features with several pharmacologically relevant analogs. Below is a comparative analysis based on structural motifs, synthesis strategies, and inferred biological relevance.

Table 1: Structural and Functional Group Comparison

Compound Name Key Features Reference
2-((4-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)thiazol-2-yl)thio)-1-(thiophen-2-yl)ethanone (Target) Thiophen-2-yl, thiazole-thioether, piperazine-pyrimidine, 2-oxoethyl
2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Piperazine-ethyl, pyrido-pyrimidinone, thiazolidinone-thioxo, phenylethyl substituent
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) Thiophen-2-yl, piperazine-trifluoromethylphenyl, ethanone linkage
Zygocaperoside (from Z. fabago) Glycoside with isorhamnetin core; lacks heteroaromatic complexity but shares spectroscopic analysis methods

Key Observations :

Piperazine Derivatives: The target compound and MK47 both utilize piperazine as a central scaffold. However, the target’s piperazine is linked to pyrimidine, whereas MK47 incorporates a trifluoromethylphenyl group . The pyrimidine moiety may enhance binding to nucleotide-binding proteins or kinases, while the CF₃ group in MK47 likely improves lipophilicity and metabolic resistance. The compound from replaces pyrimidine with a pyrido-pyrimidinone system, which could alter electronic properties and hydrogen-bonding capacity .

Thiophene vs. Thiazole/Thiazolidinone: The thiophen-2-yl group in the target and MK47 contributes to π-π stacking interactions in receptor binding.

Synthetic Flexibility :

  • highlights strategies for modifying alkyl chains and aryl groups on piperazine derivatives, suggesting that the target’s 2-oxoethyl bridge could be optimized for steric or electronic effects .
  • The thioether linkage in the target compound (vs. carbonyl or methylene bridges in analogs) may require specialized sulfur-transfer reagents, as seen in thiophene-containing syntheses .

Research Findings and Implications

  • Spectroscopic Characterization : emphasizes the use of NMR and UV spectroscopy for elucidating complex heterocycles, which would be critical for verifying the target compound’s structure .
  • Toxicological Data : and highlight discrepancies in TRI reporting for metal compounds, underscoring the importance of rigorous environmental and safety profiling for sulfur- and nitrogen-rich analogs like the target compound .

Q & A

What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Level: Basic
Methodological Answer:
The compound’s synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and cyclization. For example:

  • Step 1: Formation of the thiazole core via condensation of thiourea derivatives with α-halo ketones under reflux in ethanol or acetic acid .
  • Step 2: Introduction of the piperazine-pyrimidine moiety through alkylation or acylation reactions, often using DMF as a solvent with catalytic KI .
  • Step 3: Thioether linkage formation between the thiazole and thiophen-2-yl ethanone using NaH or K₂CO₃ in dry THF .
    Optimization: Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. For instance, reflux time in ethanol was shown to reduce side-product formation in analogous thiazole syntheses .

How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

Level: Basic
Methodological Answer:

  • NMR Analysis: ¹H and ¹³C NMR can confirm connectivity, e.g., distinguishing thiophene protons (δ 6.8–7.5 ppm) from pyrimidine protons (δ 8.3–8.9 ppm). Discrepancies in integration ratios may indicate impurities or tautomeric forms .
  • X-ray Crystallography: Single-crystal studies (e.g., using SHELX software) provide unambiguous confirmation of stereochemistry and bond lengths. For example, monoclinic P2₁/c symmetry was critical in resolving β-keto-enol tautomerism in related thiophene-acetylated compounds .

What advanced strategies are used to analyze contradictory biological activity data across assays?

Level: Advanced
Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., solvent polarity affecting solubility). Mitigation strategies include:

  • Dose-Response Curves: Test compound solubility in DMSO/PBS mixtures and verify stability via HPLC .
  • Orthogonal Assays: Pair enzymatic inhibition data (e.g., kinase assays) with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
  • Molecular Dynamics (MD): Simulate compound-receptor interactions to identify binding-site variations under different pH or ionic conditions .

How can molecular docking guide the design of derivatives with enhanced target affinity?

Level: Advanced
Methodological Answer:

  • Ligand Preparation: Generate 3D conformers of the compound using software like OpenBabel, accounting for tautomeric states of the thiazole and pyrimidine rings .
  • Receptor Grid Generation: Define active sites using crystallographic data (e.g., PDB IDs for kinase targets) .
  • Scoring and Validation: Use AutoDock Vina to rank binding poses. For example, derivatives with bulkier substituents on the piperazine ring showed improved hydrophobic interactions in simulated SARS-CoV-2 PLpro binding .

What experimental and computational methods address stability challenges in storage and handling?

Level: Advanced
Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., >150°C for thiazole derivatives) to guide storage conditions .
  • DFT Calculations: Predict oxidative degradation pathways (e.g., susceptibility of the thioether linkage to peroxides) .
  • Lyophilization: For hygroscopic derivatives, lyophilize in the presence of cryoprotectants like trehalose to prevent hydrolysis .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Level: Advanced
Methodological Answer:

  • CRISPR-Cas9 Knockout: Generate cell lines lacking putative targets (e.g., kinases) to confirm on-target effects .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with purified proteins, distinguishing entropy-driven vs. enthalpy-driven interactions .
  • Metabolomics: Profile changes in cellular metabolites (e.g., via LC-MS) to identify downstream pathways affected by the compound .

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